{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
Description
Propriétés
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-13-8-14-24-16-11-9-15(10-12-16)21-26-19(4,5)20(6,7)27-21/h9-12H,8,13-14H2,1-7H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQXHUFUSBFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester is a derivative of carbamic acid that incorporates a boron-containing moiety. This structural feature may contribute to its biological activity, particularly in medicinal chemistry applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C17H26BNO4
- Molecular Weight : 314.31 g/mol
- CAS Number : 250726-93-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the dioxaborolane group have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
2. Anticancer Potential
Compounds featuring boron in their structure have been investigated for their anticancer properties. The presence of the dioxaborolane moiety may enhance the compound's ability to target cancer cells selectively while sparing normal cells. Studies suggest that such compounds can induce apoptosis in cancerous cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
3. JAK Inhibition
The compound has been noted for its potential role as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors involved in immune responses and hematopoiesis. Inhibiting JAK activity can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and psoriasis.
The mechanisms by which {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester exerts its biological effects are multifaceted:
- Membrane Disruption : Similar compounds have been shown to depolarize bacterial membranes, leading to cell death.
- Inhibition of Kinases : By targeting specific kinases involved in signaling pathways, the compound may prevent the proliferation of cancer cells.
- Cytokine Modulation : As a potential JAK inhibitor, it may alter cytokine signaling pathways that are crucial for inflammatory responses.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against MRSA with an IC50 of 2 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Study C | JAK Inhibition | Showed effective inhibition of JAK3 in vitro with a selectivity index favorable over other kinases. |
Comparaison Avec Des Composés Similaires
Core Structural Variations
The table below summarizes key structural analogs and their distinguishing features:
Reactivity in Cross-Coupling Reactions
The target compound exhibits robust reactivity in palladium-catalyzed Suzuki-Miyaura couplings due to its electron-rich phenoxy-boronate system. For example, in a synthesis of autotaxin inhibitors, it achieved a 68% yield in coupling with trifluoroborate salts under mild conditions . In contrast, the pyrazole analog (CAS: 1613643-02-9) showed lower yields (5–15%) in analogous reactions due to steric hindrance from the heterocycle . Fluorinated analogs, such as 3-Pentafluorophenyl-1-propylboronic acid pinacol ester, demonstrated enhanced electrophilicity but required harsher reaction conditions (e.g., 100°C, 24 hours) .
Medicinal Chemistry
The target compound was critical in synthesizing kinase inhibitors, where its boronate group facilitated late-stage diversification of aryl scaffolds . Its tert-butyl carbamate group allowed selective deprotection under acidic conditions (e.g., TFA), enabling controlled amine functionalization .
Material Science
In fluorophore synthesis, phenoxy-boronate derivatives like the target compound enabled predictable emission tuning via C–H activation, achieving quantum yields of 0.45–0.60 . Pyrazole-based analogs, however, exhibited redshifted emissions but lower quantum efficiencies (0.20–0.35) due to intramolecular charge transfer .
Méthodes De Préparation
Molecular and Structural Overview
- Molecular Formula: C20H32BNO5
- Molecular Weight: 377.3 g/mol
- Chemical Structure: Incorporates a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a phenoxy group, and a carbamic acid tert-butyl ester protecting group on the propyl chain.
General Synthetic Strategy
The synthesis of this compound typically involves multiple key steps, focusing on:
- Formation of the boronic ester-substituted phenol intermediate
- Alkylation of the phenol with a protected carbamate-containing alkyl halide
- Purification by chromatographic methods to isolate the target compound in high purity
Detailed Preparation Procedure
Step 1: Synthesis of Boronic Ester-Substituted Phenol Intermediate
A common precursor is 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol. This intermediate is typically prepared by borylation of the corresponding halogenated phenol or via Miyaura borylation methods.
Step 2: Alkylation with (3-Bromo-propyl)-carbamic acid tert-butyl ester
- A suspension of the boronic ester phenol (e.g., 500 mg, 2 mmol) is reacted with (3-bromo-propyl)-carbamic acid tert-butyl ester (714 mg, 2.5 mmol) in the presence of a base such as sodium carbonate (Na2CO3, 3 mmol), catalytic potassium iodide (KI), and tetrabutylammonium iodide (Bu4NI) in anhydrous DMF solvent.
- The reaction mixture is heated at 55–60 °C for approximately 18 hours to promote nucleophilic substitution, forming the ether linkage between the phenol and the propyl carbamate moiety.
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and poured into water, then extracted with diethyl ether.
- Organic layers are washed with brine, dried over sodium sulfate (Na2SO4), and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (3:1) solvent system.
- The purified compound is obtained as a pale yellow solid with yields around 80%.
Characterization Data Supporting Preparation
Alternative Synthetic Routes and Variations
- The boronic ester phenol can be varied by substituents on the aromatic ring, which may affect the reactivity and yield of the alkylation step.
- The alkylation step can be catalyzed or facilitated by different phase-transfer catalysts or bases, depending on solvent and scale.
- Post-synthesis modifications include palladium-catalyzed cross-coupling reactions using the boronic ester functionality to introduce further complexity.
Summary Table of Preparation Conditions
| Step | Reagents / Conditions | Outcome / Notes |
|---|---|---|
| Boronic ester phenol prep | Borylation of halogenated phenol (various methods) | Key intermediate |
| Alkylation | Boronic ester phenol + (3-bromo-propyl)-carbamic acid tert-butyl ester, Na2CO3, KI, Bu4NI, DMF, 55–60 °C, 18 h | Ether formation, ~80% yield |
| Workup | Extraction with Et2O, washing, drying, evaporation | Crude product |
| Purification | Silica gel chromatography (Hexane:EtOAc 3:1) | Pure target compound as pale yellow solid |
Research Findings and Practical Considerations
- The use of the tert-butyl carbamate protecting group provides stability to the amine functionality during the alkylation and subsequent synthetic steps.
- The boronic ester moiety is stable under these conditions and allows for further functionalization via Suzuki-Miyaura cross-coupling reactions.
- The reaction conditions (temperature, base, catalysts) are optimized to minimize side reactions such as deborylation or over-alkylation.
- Purification by silica gel chromatography is effective due to the compound's polarity and stability.
Q & A
Q. What are the primary synthetic applications of this compound in organic chemistry?
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly in synthesizing biaryl or heteroaryl structures. The dioxaborolane moiety acts as a stable boronic acid surrogate, enabling efficient coupling with aryl halides under palladium catalysis . Standard protocols involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with bases like K₂CO₃ in THF/H₂O or dioxane .
Q. What are the standard synthetic routes for preparing this compound?
A common method involves:
- Step 1 : Reacting 4-bromophenol derivatives with propargylamine or similar precursors to form intermediates.
- Step 2 : Introducing the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) .
- Step 3 : Protecting the amine group with tert-butyl carbamate (Boc) under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, and a base like NaHCO₃) .
Q. How is the compound purified after synthesis?
Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Impurities like unreacted boronic ester or deprotected amines are monitored via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and dioxaborolane protons (δ ~1.3 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ via ESI-MS).
- IR : Peaks at ~1700 cm⁻¹ (C=O of carbamate) and ~1350 cm⁻¹ (B-O stretching) .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses?
- Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for improved turnover.
- Solvent optimization : Replace THF with toluene for better solubility of intermediates.
- Temperature control : Maintain 80–90°C during borylation to minimize side reactions. Evidence from analogous syntheses shows yield improvements from 60% to 85% under these conditions .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect reactivity in cross-coupling?
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance oxidative addition to Pd but may reduce boronate stability. Computational DFT studies suggest tuning the para-substituent to balance electronic effects and steric hindrance .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM serine hydrolases) and buffer conditions (pH 7.4, 25°C).
- Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew IC₅₀ values .
Q. How can impurities from incomplete Boc deprotection be identified and mitigated?
- LC-MS tracking : Monitor for [M+H-Boc]+ (Δm/z = -100) during synthesis.
- Acid wash : Treat crude product with 1% HCl in dioxane to hydrolyze residual Boc-protected impurities .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to proteases or kinases using crystal structures (PDB IDs: 3LWF, 4R3Q).
- MD simulations (GROMACS) : Assess stability of boronate-enzyme complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do Suzuki coupling yields vary between studies using the same catalyst?
Divergent results often stem from:
- Oxygen sensitivity : Boronic esters degrade in air; strict inert conditions (N₂/Ar) are critical.
- Base selection : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Suzuki coupling catalyst | PdCl₂(dppf) (5 mol%) | |
| Reaction solvent | THF/H₂O (3:1) | |
| Purification method | Silica gel chromatography | |
| Storage temperature | -20°C under argon |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
